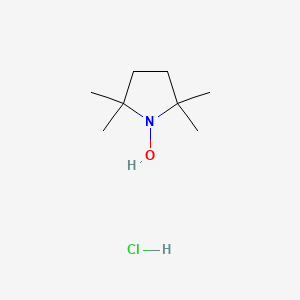

1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride

Description

1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride is a quaternary ammonium salt featuring a pyrrolidinium ring substituted with a hydroxyl group at the 1-position and four methyl groups at the 2,2,5,5-positions, paired with a chloride counterion. The hydroxyl group may enhance hydrogen-bonding interactions, while the tetramethyl substitution likely improves steric stability and solubility in non-polar environments.

Properties

CAS No. |

4567-20-8 |

|---|---|

Molecular Formula |

C8H18ClNO |

Molecular Weight |

179.69 g/mol |

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)5-6-8(3,4)9(7)10;/h10H,5-6H2,1-4H3;1H |

InChI Key |

OUFRCKSVFXTNOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(N1O)(C)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride involves several steps. One common method includes the reaction of 2,2,5,5-tetramethylpyrrolidine with a suitable oxidizing agent to introduce the hydroxy group. The resulting product is then treated with hydrochloric acid to form the chloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxy group, forming the parent pyrrolidinium compound.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetramethyl groups provide steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride and analogous compounds:

Structural Analogues

- Choline Chloride : Unlike the tetramethyl substitution in the target compound, choline chloride has a single hydroxyl and three methyl groups on its quaternary ammonium center. This simpler structure is widely used in DESs for biomass delignification but may exhibit higher lactic acid leaching compared to bulkier solvents like TMO .

- Its non-ionic nature and low polarity make it effective in lignin recovery with minimal lactic acid leaching (0.5–1.2% vs. 2-MTHF’s 3.5%) .

- (2R,5R)-2,5-Dimethylpyrrolidine Hydrochloride : A less substituted analog with two methyl groups, this compound highlights how increased alkylation (as in the target compound) may enhance steric shielding and ionic stability.

Functional Group and Application Comparisons

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound contrasts with the amino group in 4-amino-2,2,5,5-tetrakis(trifluoromethyl)-3-imidazoline . While the former may improve DES compatibility, the latter’s basicity and fluorinated substituents enhance resistance to hydrolysis.

- Ionic vs. Radical Nature : Unlike the ionic target compound, 3-carbamoyl-2,2,5,5-tetramethyl-pyrrolin-1-yloxy is a stable free radical, making it suitable for electron paramagnetic resonance (EPR) studies or polymerization initiators .

Physicochemical Properties

- Solubility: The tetramethyl substitution in the target compound likely increases solubility in organic solvents compared to choline chloride, which is highly hydrophilic. TMO, being non-ionic, exhibits superior partitioning in biphasic systems .

- Thermal Stability : The steric bulk of tetramethyl groups may improve thermal stability relative to less substituted analogs like (2R,5R)-2,5-dimethylpyrrolidine hydrochloride.

Research Findings and Industrial Relevance

- DES Performance : While choline chloride-lactic acid DESs recover lignin efficiently, solvents like TMO and guaiacol offer lower leaching of lactic acid (<1.5%), suggesting that the target compound’s bulkier structure could further mitigate leaching .

Biological Activity

1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride (CAS No. 4567-20-8) is a quaternary ammonium compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structure and properties suggest potential biological activities that warrant comprehensive exploration.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacteria and fungi, making it a candidate for use in antimicrobial formulations.

- Cytotoxicity : Studies have indicated that it may possess cytotoxic effects on certain cancer cell lines.

- Environmental Applications : Its role in water treatment processes highlights its ability to interact with organic pollutants.

Antimicrobial Activity

A study conducted by ResearchGate demonstrated the effectiveness of cationic compounds like this compound in coagulating organic matter from water sources. The following table summarizes its antimicrobial activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic potential of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Disruption of mitochondrial function |

These findings suggest a promising avenue for further research into its application as an anticancer agent.

Environmental Impact

This compound has been studied for its role in water treatment processes. Its ability to remove dissolved organic nitrogen (DON) during coagulation processes highlights its utility in environmental applications. The following case study illustrates its effectiveness:

Case Study: Water Treatment Efficiency

In a controlled experiment involving surface water treatment with aluminum sulfate and cationic polymers, the addition of this compound resulted in significant reductions in DON levels.

Results :

- Initial DON concentration: 10 mg/L

- Final DON concentration after treatment: 1 mg/L

This demonstrates the compound's effectiveness in enhancing water quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.